molecular formula C8H8BrClN2O2S B1519646 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride CAS No. 1187830-80-3

3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride

Cat. No. B1519646
CAS RN: 1187830-80-3
M. Wt: 311.58 g/mol
InChI Key: KMDHBXXAOXPFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 1187830-80-3 . It has a molecular weight of 312.59 . The IUPAC name for this compound is 3- (2-bromo-1H-1lambda3-imidazo [2,1-b]thiazol-6-yl)propanoic acid hydrochloride . The InChI code for this compound is 1S/C8H8BrN2O2S.ClH/c9-6-4-11-3-5 (1-2-7 (12)13)10-8 (11)14-6;/h3-4,14H,1-2H2, (H,12,13);1H .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrN2O2S.ClH/c9-6-4-11-3-5 (1-2-7 (12)13)10-8 (11)14-6;/h3-4,14H,1-2H2, (H,12,13);1H . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, oxygen, and sulfur atoms in the molecule.


Physical And Chemical Properties Analysis

The compound this compound is a solid at room temperature . It should be stored at room temperature and kept dry and cool .

Scientific Research Applications

Imidazole Derivatives and Biological Activity

  • Pramipexole, an amino-benzathiazole derivative, shows selective and high affinity to dopamine D2-like receptors, especially dopamine D3 receptors. This selectivity and its efficacy in stimulating dopamine receptors differ from ergot dopamine receptor agonists, highlighting its unique receptor interaction and potential for treating Parkinson's disease (Piercey et al., 1996).

DNA Incorporation Studies

  • Bromodeoxyuridine (BrdUrd), a pyrimidine analogue, is incorporated into the DNA of proliferating cells. The method of in vivo BrdUrd infusion coupled with flow cytometry provides reliable data and can be used in clinical settings for kinetic studies, especially for planning radio- and/or chemotherapy (Riccardi et al., 1988).

Imidazole Derivatives and Therapeutic Applications

  • Temozolomide, an imidazole tetrazinone derivative, demonstrates efficacy in treating progressive and newly diagnosed malignant gliomas. Its activity as a methylating agent under physiological conditions highlights its therapeutic potential in cancer treatment (Quinn et al., 2003).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

3-(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S.ClH/c9-6-4-11-3-5(1-2-7(12)13)10-8(11)14-6;/h3-4H,1-2H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDHBXXAOXPFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(S2)Br)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670272
Record name 3-(2-Bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187830-80-3
Record name 3-(2-Bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Reactant of Route 2
3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Reactant of Route 3
3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Reactant of Route 4
3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Reactant of Route 5
3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Reactant of Route 6
3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.